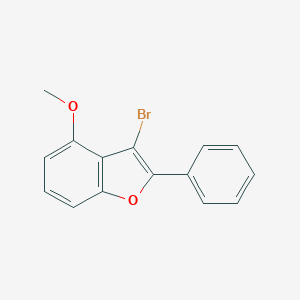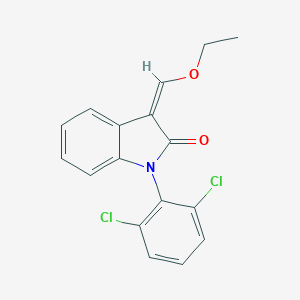
3-Bromo-4-methoxy-2-phenyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methoxy-2-phenyl-1-benzofuran, also known as BMF, is a synthetic compound that belongs to the benzofuran class of compounds. BMF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and chemical biology.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-Bromo-4-methoxy-2-phenyl-1-benzofuran has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 3-Bromo-4-methoxy-2-phenyl-1-benzofuran has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects
3-Bromo-4-methoxy-2-phenyl-1-benzofuran has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. 3-Bromo-4-methoxy-2-phenyl-1-benzofuran has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is its versatility as a research tool. It can be used in a variety of experimental settings, including cell culture, animal models, and in vitro assays. 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-Bromo-4-methoxy-2-phenyl-1-benzofuran. One area of interest is the development of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran-based therapies for the treatment of cancer and other diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran. Additionally, there is potential for the development of new synthetic methods for 3-Bromo-4-methoxy-2-phenyl-1-benzofuran that could improve its yield and purity. Finally, research on the pharmacokinetics and pharmacodynamics of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran could provide valuable insights into its potential clinical applications.
In conclusion, 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits a range of biological activities and has been investigated for its potential use as a therapeutic agent for the treatment of various diseases. While there are still many unanswered questions regarding the mechanism of action and potential clinical applications of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran, research in this area holds great promise for the future.
Synthesis Methods
3-Bromo-4-methoxy-2-phenyl-1-benzofuran can be synthesized through a multi-step process, starting with the reaction of 2-benzoylbenzoic acid with phenylmagnesium bromide to form 2-phenyl-1-benzofuran. The resulting compound is then subjected to a Friedel-Crafts acylation reaction with methoxyacetyl chloride and aluminum chloride to produce 3-bromo-4-methoxy-2-phenyl-1-benzofuran. The overall yield of this process is approximately 30%.
Scientific Research Applications
3-Bromo-4-methoxy-2-phenyl-1-benzofuran has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. 3-Bromo-4-methoxy-2-phenyl-1-benzofuran has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
Product Name |
3-Bromo-4-methoxy-2-phenyl-1-benzofuran |
|---|---|
Molecular Formula |
C15H11BrO2 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
3-bromo-4-methoxy-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C15H11BrO2/c1-17-11-8-5-9-12-13(11)14(16)15(18-12)10-6-3-2-4-7-10/h2-9H,1H3 |
InChI Key |
ZCWHIQUZPCNEFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C(=C(O2)C3=CC=CC=C3)Br |
Canonical SMILES |
COC1=CC=CC2=C1C(=C(O2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)

![8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B273606.png)
![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![6-{2-[(2-chloro-4,6-dimethoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B273613.png)
![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)


